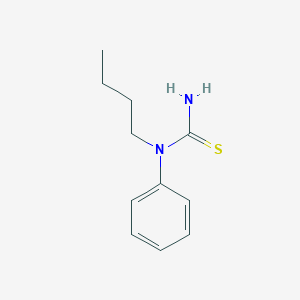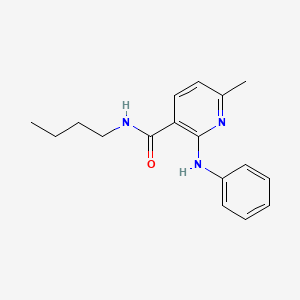
Nicotinamide, 2-anilino-N-butyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, 2-anilino-N-butyl-6-methyl- is a synthetic compound that belongs to the class of nicotinamide derivatives Nicotinamide itself is a form of vitamin B3 and plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-anilino-N-butyl-6-methyl- typically involves the reaction of nicotinamide with aniline, butyl bromide, and methyl iodide under specific conditions. The process can be summarized as follows:
N-Alkylation: Nicotinamide is reacted with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl nicotinamide.
N-Methylation: The N-butyl nicotinamide is then reacted with methyl iodide to introduce the methyl group.
Anilino Substitution: Finally, the compound is reacted with aniline to introduce the anilino group, resulting in the formation of Nicotinamide, 2-anilino-N-butyl-6-methyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, 2-anilino-N-butyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield nicotinamide and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Nicotinamide and other by-products.
Applications De Recherche Scientifique
Nicotinamide, 2-anilino-N-butyl-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Nicotinamide, 2-anilino-N-butyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes.
Signal Transduction: It can modulate signal transduction pathways by affecting the activity of key signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3.
Nicotinamide N-methyltransferase Inhibitors: Compounds that inhibit NNMT, such as JBSNF-000028.
2-Anilino Nicotinic Acids: Derivatives with similar structures and potential biological activities.
Uniqueness
Nicotinamide, 2-anilino-N-butyl-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of the anilino group, butyl chain, and methyl group enhances its potential as a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
78593-78-9 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
2-anilino-N-butyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N3O/c1-3-4-12-18-17(21)15-11-10-13(2)19-16(15)20-14-8-6-5-7-9-14/h5-11H,3-4,12H2,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
ACUQQUAAEJVGOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
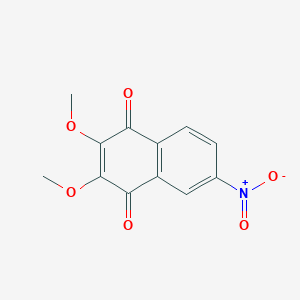
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
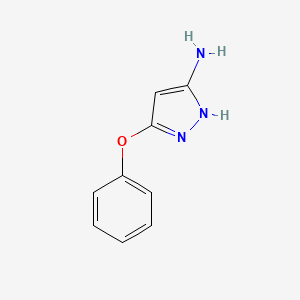
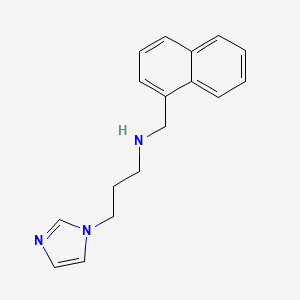
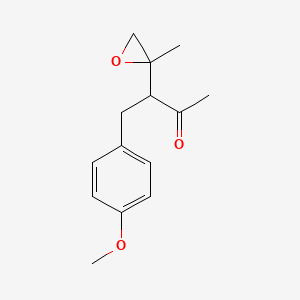
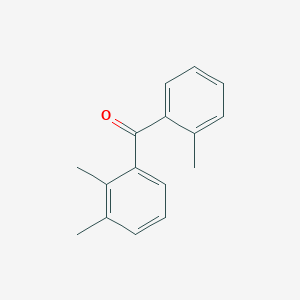
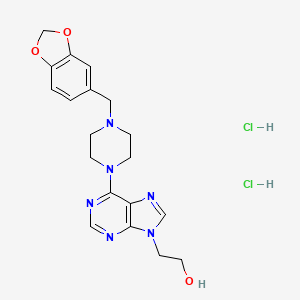
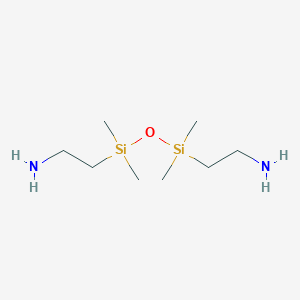
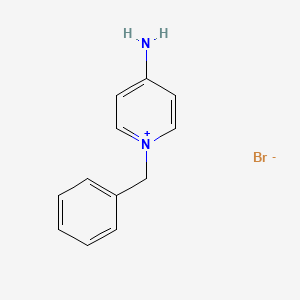
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)

